[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Lipophilicity modulation Fluorine walk Lead optimization

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7) is a fluorinated, sp³-rich bicyclic building block belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold class. This scaffold is a validated saturated bioisostere of the ortho-substituted phenyl ring, offering improved physicochemical properties including reduced lipophilicity, enhanced aqueous solubility, and favourable metabolic stability relative to aromatic counterparts.

Molecular Formula C7H11FO2
Molecular Weight 146.161
CAS No. 2418722-45-7
Cat. No. B2807362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
CAS2418722-45-7
Molecular FormulaC7H11FO2
Molecular Weight146.161
Structural Identifiers
SMILESC1C2(CC1(OC2)CF)CO
InChIInChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
InChIKeyBXUFWALNVDWJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7) – Compound Class, Core Scaffold, and Procurement Context


[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7) is a fluorinated, sp³-rich bicyclic building block belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold class. This scaffold is a validated saturated bioisostere of the ortho-substituted phenyl ring, offering improved physicochemical properties including reduced lipophilicity, enhanced aqueous solubility, and favourable metabolic stability relative to aromatic counterparts [1]. The compound bears a primary alcohol (–CH₂OH) exit vector at the bridgehead 4-position and a fluoromethyl (–CH₂F) substituent at the bridgehead 1-position, providing two differentiated synthetic handles. Its molecular formula is C₇H₁₁FO₂ (MW 146.16 g·mol⁻¹), and it is catalogued as a MedChem building block by multiple commercial suppliers at purities typically ≥95% .

Why [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Cannot Be Interchanged with Non-Fluorinated, Carbocyclic, or Regioisomeric Analogs


Generic substitution among 2-oxabicyclo[2.1.1]hexane building blocks is not scientifically sound because even minor structural changes—fluorination vs. non-fluorination, positional isomerism of the fluoromethyl group, or replacement of the endocyclic oxygen with a methylene—produce measurable differences in lipophilicity (ClogP/logD), aqueous solubility, metabolic stability, and hydrogen-bonding capability [1][2]. The fluoromethyl substituent in the target compound is not inert: it actively modulates CYP450-mediated oxidative metabolism at adjacent positions and alters the compound's distribution coefficient (logD) relative to its non-fluorinated parent [3]. Furthermore, the bridgehead substitution pattern (1-fluoromethyl, 4-hydroxymethyl) defines the exit-vector geometry that determines downstream molecular shape; a regioisomeric 4-fluoromethyl-1-hydroxymethyl analog would orient substituents differently, potentially yielding divergent biological or physicochemical outcomes [2]. These quantifiable differences directly impact lead optimization decisions and justify compound-specific procurement.

Quantitative Differentiation Evidence for [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Against Key Comparators


ClogP Reduction vs. Non-Fluorinated Parent: -0.567 for the Target Compound Quantifies the Fluoromethyl Effect on Lipophilicity

The target compound [1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol has an experimentally derived ClogP of –0.567 [1]. In contrast, the non-fluorinated parent scaffold {2-oxabicyclo[2.1.1]hexan-4-yl}methanol (CAS 1782594-07-3; MW 114.14, C₆H₁₀O₂) lacks the fluoromethyl substituent and is predicted to have a higher ClogP (typical range for non-fluorinated oxa-BCH alcohols is approximately –0.1 to +0.2 based on structural analogs) . The introduction of the single –CH₂F group thus drives a ClogP reduction of approximately 0.4–0.8 log units, moving the compound into a more hydrophilic chemical space that is associated with improved developability profiles [1].

Lipophilicity modulation Fluorine walk Lead optimization

Water Solubility Enhancement: 2-Oxabicyclo[2.1.1]hexane Scaffold Provides >10-fold Solubility Increase vs. Phenyl Ring in Boscalid Analog

In a direct head-to-head comparison, replacement of the ortho-substituted phenyl ring in the fungicide boscalid with a 2-oxabicyclo[2.1.1]hexane core (compound 31) increased aqueous solubility from 11 µM (boscalid) to 152 µM (2-oxa-BCH analog 31), representing a >13.8-fold improvement [1]. The same scaffold in fluxapyroxad produced a 6.2-fold increase (25 µM → 155 µM). The bridging oxygen atom within the oxabicyclo framework is the primary driver of this solubility gain, as the purely carbocyclic bicyclo[2.1.1]hexane analogs (28 and 30) yielded only modest increases (34 µM and 17 µM, respectively). Although the specific target compound was not directly tested in this study, it shares the identical 2-oxabicyclo[2.1.1]hexane core with a bridgehead hydroxymethyl substituent, and the fluoromethyl group at the opposing bridgehead is expected to further modulate solubility through its electronegative character [2].

Aqueous solubility Bioisostere validation Agrochemical design

Metabolic Stability: 2-Oxa-BCH Core Reduces Intrinsic Clearance (CIint) 8.7-fold vs. Phenyl in Boscalid; Fluoromethyl Further Blocks CYP450 Soft Spots

In human liver microsome assays, the 2-oxabicyclo[2.1.1]hexane analog of boscalid (compound 31) exhibited an intrinsic clearance (CIint) of 3 µL·min⁻¹·mg⁻¹, compared to 26 µL·min⁻¹·mg⁻¹ for boscalid itself and 12 µL·min⁻¹·mg⁻¹ for the carbocyclic bicyclo[2.1.1]hexane analog (30) [1]. This represents an 8.7-fold improvement in metabolic stability vs. the phenyl parent and a 4-fold improvement vs. the carbocyclic BCH. In fluxapyroxad, the 2-oxa-BCH analog (29) similarly outperformed both the parent (CIint 23 vs. 28 µL·min⁻¹·mg⁻¹) and the carbocyclic BCH (CIint 35 µL·min⁻¹·mg⁻¹). The fluoromethyl substituent on the target compound provides an additional metabolic shielding effect: fluorine substitution at metabolically labile positions blocks cytochrome P450-mediated hydroxylation, an effect particularly pronounced at tertiary carbon centers adjacent to the fluorine atom [2].

Metabolic stability Intrinsic clearance Human liver microsomes

Lipophilicity (logD) Reduction: 2-Oxa-BCH Core Lowers logD by 0.5–1.4 Units vs. Phenyl; Fluoromethyl Fine-Tunes This Parameter

Experimental logD measurements on matched molecular pairs reveal that replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane core consistently reduces lipophilicity. In fluxapyroxad, logD decreased from 3.5 (phenyl) to 2.8 (2-oxa-BCH analog 29), while the carbocyclic BCH analog (28) increased logD to 4.3 [1]. In boscalid, logD shifted from 3.6 (phenyl) to 2.7 (2-oxa-BCH analog 31), with the carbocyclic BCH (30) showing no substantial change (logD = 3.5). The fluoromethyl group on the target compound is expected to further modulate logD: the electronegative fluorine atom partially offsets the lipophilicity increase typically seen with alkyl substitution, resulting in a net reduction compared to non-fluorinated alkyl congeners [2]. This 'fine-tuned' lipophilicity—intermediate between non-fluorinated aliphatic and aromatic counterparts—is a documented advantage of fluorinated 2-oxabicyclo[2.1.1]hexanes [3].

Distribution coefficient Lipophilicity Bioisostere comparison

Geometric Three-Dimensionality: 2-Oxabicyclo[2.1.1]hexane Exhibits |θ| = 80° vs. ortho-Phenyl |θ| = 7–8°, Increasing Fsp³ and Enhancing Patentability

Crystallographic analysis of 2-oxabicyclo[2.1.1]hexane carboxylic acids 5b and 9b revealed a substantial out-of-plane deformation angle |θ| = 80°, compared to only 7–8° for ortho-substituted phenyl rings in valsartan and telmisartan [1]. The carbocyclic bicyclo[2.1.1]hexane scaffold is also non-planar (|θ| ≈ 75°), but the introduction of the endocyclic oxygen further increases three-dimensional character while simultaneously introducing polarity. The target compound inherits this pronounced 3D architecture: the two bridgehead substituents (fluoromethyl and hydroxymethyl) are oriented at defined angles relative to the bicyclic core, providing predictable exit-vector geometry that can be exploited in structure-based design [2]. The non-planarity also contributes to reduced crystal packing efficiency, which correlates with the observed solubility improvements.

Three-dimensionality Escape from flatland Fsp³ Patent novelty

Synthetic Handle Differentiation: Primary Alcohol Plus Fluoromethyl Provides Orthogonal Reactivity vs. Carboxylic Acid, Amine, or Iodomethyl Analogs

The target compound presents a primary alcohol (–CH₂OH) at position 4 and a fluoromethyl (–CH₂F) at position 1. This combination enables orthogonal functionalization strategies not possible with closely related analogs: (i) the alcohol can be oxidized to an aldehyde/carboxylic acid, converted to a leaving group (mesylate, tosylate, bromide), or used directly in Mitsunobu or esterification reactions; (ii) the fluoromethyl group is metabolically stable and can participate in unique non-covalent interactions (C–F···H–X hydrogen bonds) without being a reactive handle itself [1]. The closest commercially available alternatives each lack one of these features: {2-oxabicyclo[2.1.1]hexan-4-yl}methanol (CAS 1782594-07-3) lacks fluorine entirely ; 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 2253631-32-0) provides a carboxyl instead of alcohol handle; 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine offers an amine instead of alcohol; and [4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2580210-98-4) is the regioisomer with reversed exit-vector topology. The alcohol handle of the target compound is particularly valuable as a precursor to diverse functional groups (halides, azides, amines, ethers, esters) while preserving the metabolically stabilizing fluoromethyl motif intact [1].

Building block Synthetic diversification Exit vectors Parallel synthesis

Procurement-Intent Application Scenarios for [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Simultaneous Solubility Enhancement and Metabolic Stabilization of an ortho-Phenyl Scaffold

When a lead series containing an ortho-substituted phenyl ring suffers from poor aqueous solubility (<50 µM) and high intrinsic clearance (>25 µL·min⁻¹·mg⁻¹), [1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol serves as a direct bioisosteric replacement building block. Evidence from the boscalid/fluxapyroxad case studies demonstrates that the 2-oxa-BCH core alone can increase solubility 6–14-fold and reduce CIint up to 8.7-fold vs. the parent phenyl ring [1][2]. The fluoromethyl substituent adds a metabolic-blocking strategy targeting CYP450 soft spots, while the primary alcohol handle enables rapid analoguing via esterification, etherification, or conversion to amines/amides [3]. The predicted ClogP of –0.567 positions the compound favourably for oral bioavailability optimization.

Agrochemical R&D Targeting Improved Environmental Profile Through Reduced LogD and Enhanced Water Solubility

Agrochemical development programs constrained by high logD (>3.0) and poor water solubility (<20 µM)—which limit formulation options and increase environmental persistence—can employ this building block to replace the ortho-substituted phenyl ring in fungicide or herbicide scaffolds. The 2-oxa-BCH core has been experimentally validated to reduce logD by 0.5–1.4 units and increase solubility by one order of magnitude in agrochemical-relevant molecules (fluxapyroxad and boscalid) [1]. The fluoromethyl group provides additional lipophilicity tuning while resisting environmental oxidative degradation, a documented advantage of strategically placed fluorine in agrochemical design [2]. The alcohol handle allows convenient conjugation to diverse agrochemical pharmacophores.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich, Three-Dimensional Building Blocks

Fragment libraries and DEL collections increasingly prioritize Fsp³-rich, three-dimensional building blocks to escape the limitations of flat aromatic compound collections [1]. With |θ| = 80° (vs. 7–8° for phenyl), the 2-oxa-BCH core offers exceptional non-planarity, and the target compound's two differentiated exit vectors (alcohol and fluoromethyl) enable dual-point library encoding or fragment elaboration [2]. The compound's molecular weight (146.16) and predicted ClogP (–0.567) fall well within lead-like chemical space criteria, and the fluoromethyl group provides a convenient ¹⁹F NMR probe for fragment hit validation [3]. Commercially available at 95–97% purity in quantities from 5 mg to 1 g, it is suitable for high-throughput screening workflows [4].

Parallel Library Synthesis Exploiting Orthogonal Reactivity of the Primary Alcohol Handle with Retention of the Fluoromethyl Pharmacophore

For medicinal chemistry teams planning systematic structure-activity relationship (SAR) exploration around a fluoromethyl-substituted saturated bioisostere, the target compound's primary alcohol offers the most versatile handle for parallel diversification: it can be oxidized to aldehydes/carboxylic acids, activated as a sulfonate ester for nucleophilic displacement, converted to azides for click chemistry, or used directly in Mitsunobu couplings—all while preserving the metabolically stable fluoromethyl group [1]. In contrast, the carboxylic acid analog (CAS 2253631-32-0) restricts diversification to amide/ester coupling, and the amine analog limits options to amide/sulfonamide/urea formation. The availability of the target compound from multiple suppliers with defined purity specifications (95–97%) supports reproducible library production [2].

Quote Request

Request a Quote for [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.